molecular formula C5H14ClNO2 B13893442 (3S)-3-amino-4-methoxy-butan-1-ol;hydrochloride

(3S)-3-amino-4-methoxy-butan-1-ol;hydrochloride

Cat. No.: B13893442
M. Wt: 155.62 g/mol
InChI Key: ZNQFIVAFAXYVCZ-UHFFFAOYSA-N
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Description

(3S)-3-amino-4-methoxy-butan-1-ol;hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms in the molecule. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-4-methoxy-butan-1-ol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a butanol derivative.

    Amination: Introduction of the amino group at the 3rd position using reagents like ammonia or amines under controlled conditions.

    Methoxylation: Introduction of the methoxy group at the 4th position using methanol and a catalyst.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-4-methoxy-butan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halides or other nucleophiles.

Major Products

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(3S)-3-amino-4-methoxy-butan-1-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which (3S)-3-amino-4-methoxy-butan-1-ol;hydrochloride exerts its effects involves interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, affecting the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-4-methoxy-butan-1-ol: The free base form without the hydrochloride.

    (3S)-3-amino-4-ethoxy-butan-1-ol: Similar structure with an ethoxy group instead of a methoxy group.

    (3S)-3-amino-4-methoxy-pentan-1-ol: Similar structure with an additional carbon in the chain.

Uniqueness

(3S)-3-amino-4-methoxy-butan-1-ol;hydrochloride is unique due to its specific stereochemistry and the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H14ClNO2

Molecular Weight

155.62 g/mol

IUPAC Name

3-amino-4-methoxybutan-1-ol;hydrochloride

InChI

InChI=1S/C5H13NO2.ClH/c1-8-4-5(6)2-3-7;/h5,7H,2-4,6H2,1H3;1H

InChI Key

ZNQFIVAFAXYVCZ-UHFFFAOYSA-N

Canonical SMILES

COCC(CCO)N.Cl

Origin of Product

United States

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